1-(2,4-Dimethylphenyl)prop-2-en-1-ol
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Overview
Description
1-(2,4-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and an allylic alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 2,4-Dimethylbenzaldehyde or 2,4-dimethylbenzoic acid.
Reduction: 1-(2,4-Dimethylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dimethylphenyl)prop-2-en-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)prop-2-en-1-ol can be compared with other similar compounds such as:
1-(2,4-Dimethylphenyl)propan-2-ol: Similar structure but lacks the allylic double bond, resulting in different reactivity and applications.
1-(2,4-Dimethylphenyl)prop-2-yn-1-ol:
1-(2,4-Dimethylphenyl)ethanol: Lacks the extended carbon chain, making it less versatile in certain synthetic applications.
The uniqueness of this compound lies in its combination of the phenyl ring with methyl substitutions and the allylic alcohol group, which imparts specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h4-7,11-12H,1H2,2-3H3 |
InChI Key |
GFWJVQHEIUSXMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C=C)O)C |
Origin of Product |
United States |
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